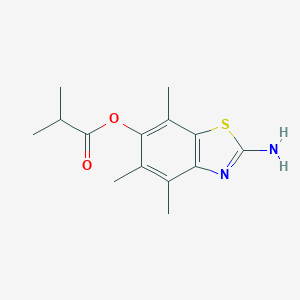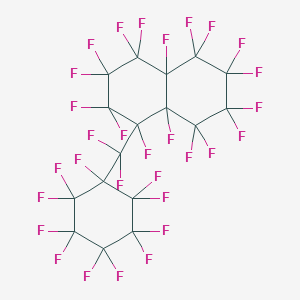
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro-, commonly known as perfluorodecalin (PFD), is a fluorocarbon derivative that has been extensively studied in the field of science due to its unique properties. PFD is a colorless, odorless, and non-toxic liquid that has high solubility in both water and organic solvents. This compound has been synthesized by various methods and has been used in scientific research applications such as drug delivery, tissue engineering, and imaging.
Aplicaciones Científicas De Investigación
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been extensively used in scientific research applications due to its unique properties. One of the most important applications of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is in drug delivery. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has the ability to dissolve a wide range of hydrophobic drugs and can act as a carrier for drug delivery. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been used in the delivery of anticancer drugs, antibiotics, and steroids. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has also been used in tissue engineering as it can act as a scaffold for tissue regeneration. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been used in the imaging of biological tissues as it has a high refractive index and can be used as a contrast agent.
Mecanismo De Acción
The mechanism of action of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is not fully understood. It is believed that Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- acts as a surfactant and can form micelles in solution. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can also interact with cell membranes and can affect the permeability of the membrane. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to protect cells from oxidative stress and can act as an antioxidant.
Biochemical and Physiological Effects
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to have a number of biochemical and physiological effects. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to improve oxygen delivery to tissues and can act as a blood substitute. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has also been shown to reduce inflammation and can act as an anti-inflammatory agent. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has been shown to have a protective effect on cells and can reduce cell damage caused by various stressors such as hypoxia and ischemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has a number of advantages for lab experiments. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is non-toxic and has a low viscosity which makes it easy to handle. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has a high solubility in both water and organic solvents which makes it a versatile compound for use in experiments. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- also has a high refractive index which makes it useful for imaging applications. However, Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- has some limitations for lab experiments. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can interfere with some assays and can affect the activity of some enzymes. Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can also affect the growth of some cell types.
Direcciones Futuras
For the use of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- in scientific research include the development of new drug delivery systems, scaffolds for tissue engineering, and diagnostic imaging.
Métodos De Síntesis
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- can be synthesized by various methods such as the fluorination of decalin, the hydrogenation of perfluoronaphthalene, and the reaction of hexafluoropropene with cyclohexene. The most commonly used method for the synthesis of Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- is the fluorination of decalin. This method involves the reaction of decalin with a fluorinating agent such as sulfur tetrafluoride or cobalt trifluoride in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride. The reaction produces Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- as the main product along with some side products.
Propiedades
Número CAS |
125061-94-1 |
|---|---|
Nombre del producto |
Naphthalene, (difluoro(undecafluorocyclohexyl)methyl)heptadecafluorodecahydro- |
Fórmula molecular |
C17F30 |
Peso molecular |
774.13 g/mol |
Nombre IUPAC |
1-[difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl]-1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-heptadecafluoronaphthalene |
InChI |
InChI=1S/C17F30/c18-1-2(19,5(22,23)4(21)10(32,33)15(42,43)17(46,47)16(44,45)11(4,34)35)7(26,27)12(36,37)8(28,29)3(1,20)9(30,31)14(40,41)13(38,39)6(1,24)25 |
Clave InChI |
AKBMBNDRIIVPGZ-UHFFFAOYSA-N |
SMILES |
C12(C(C(C(C(C1(C(C3(C(C(C(C(C3(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
SMILES canónico |
C12(C(C(C(C(C1(C(C3(C(C(C(C(C3(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
Otros números CAS |
125061-94-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



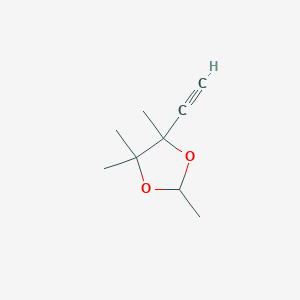
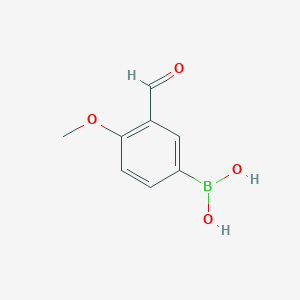
![3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)](/img/structure/B55664.png)
![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)

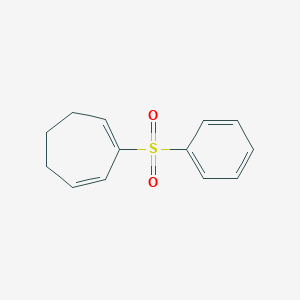

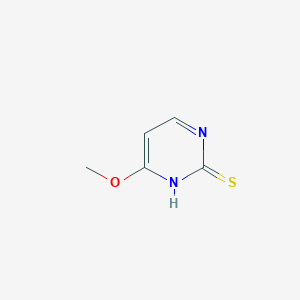
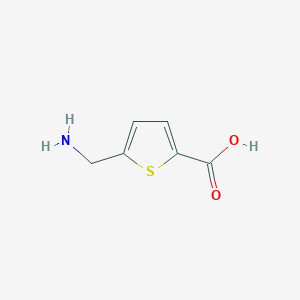
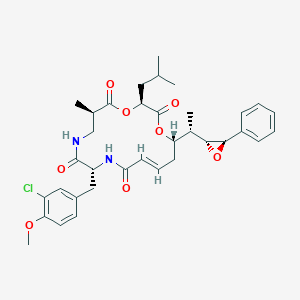
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)
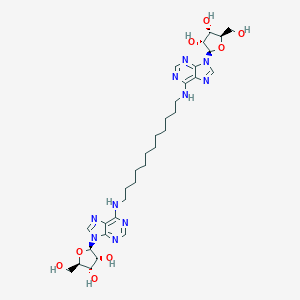
![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)
